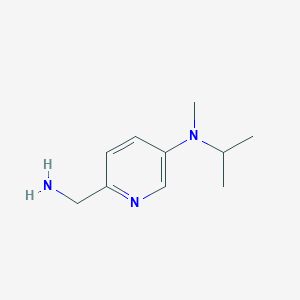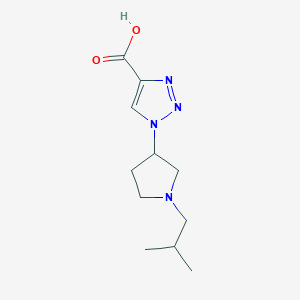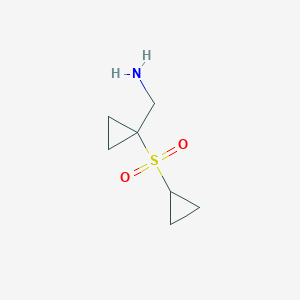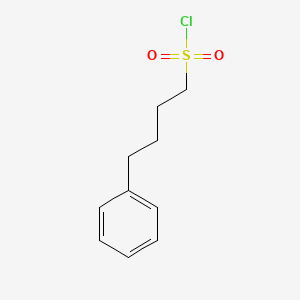
4-Phenylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a butane chain, which is further connected to a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C10H13SO3H+SOCl2→C10H13ClO2S+SO2+HCl
Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as chlorinating agents. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the phenyl group can undergo oxidation under specific conditions to form sulfonyl derivatives with additional functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonyl Thiols: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
4-Phenylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of drugs, particularly those targeting sulfonamide-sensitive enzymes.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and surfactants
Mecanismo De Acción
The mechanism of action of 4-Phenylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Benzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a phenylbutane chain.
Toluene-4-sulfonyl Chloride: Contains a toluene group instead of a phenylbutane chain.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane group.
Uniqueness: 4-Phenylbutane-1-sulfonyl chloride is unique due to its extended butane chain, which provides additional flexibility and reactivity compared to simpler sulfonyl chlorides. This structural feature allows for the synthesis of more complex and diverse sulfonyl derivatives .
Propiedades
Fórmula molecular |
C10H13ClO2S |
|---|---|
Peso molecular |
232.73 g/mol |
Nombre IUPAC |
4-phenylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Clave InChI |
STNOVOXCNZFDME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



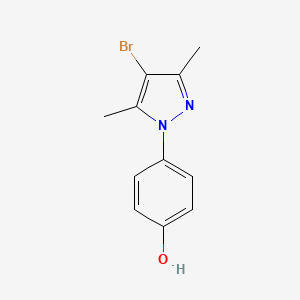
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
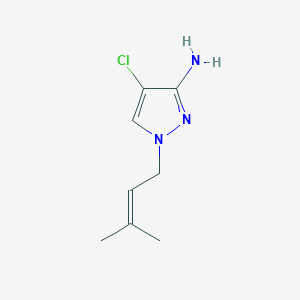
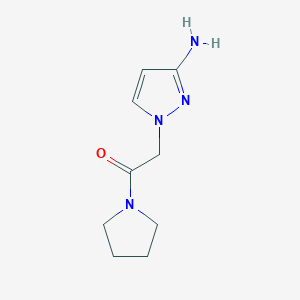
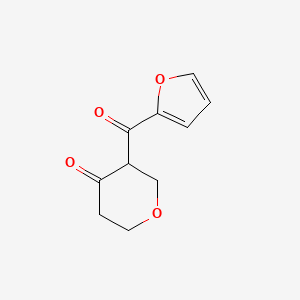
![2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile](/img/structure/B13321551.png)
![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-[Cyano(methyl)amino]ethan-1-OL](/img/structure/B13321554.png)
